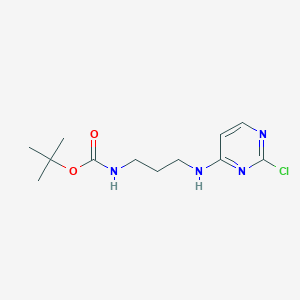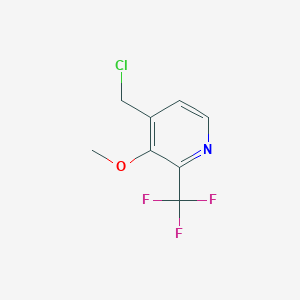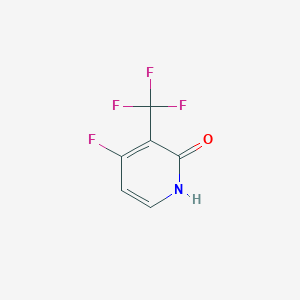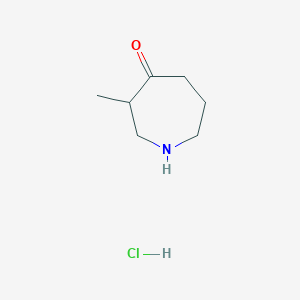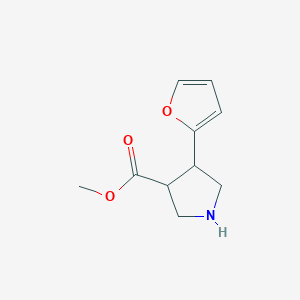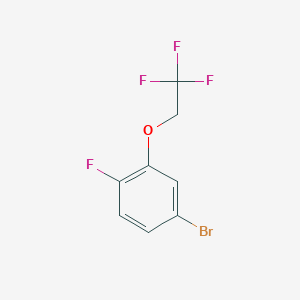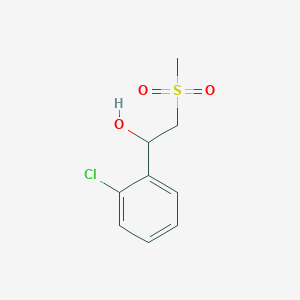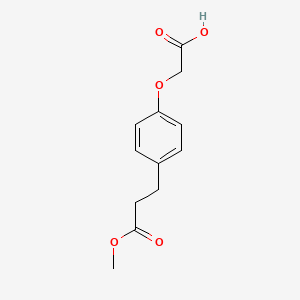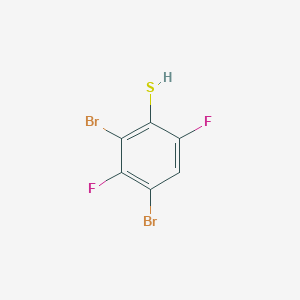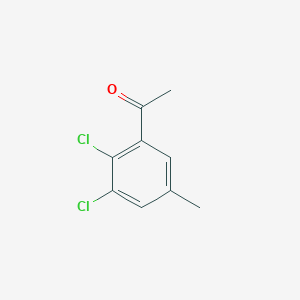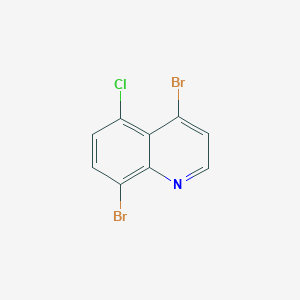
2-(Cyclopentanesulfonyl)aniline, HCl
Vue d'ensemble
Description
Applications De Recherche Scientifique
Conductive Polymers
One notable application of aniline derivatives in scientific research involves the synthesis of conductive polymers. For example, the chemical oxidative polymerization of aniline with dodecyl benzene sulfonic acid (DBSA) and hydrochloric acid (HCl) leads to the formation of a co-doped polyaniline (PANI) that is soluble in common organic solvents like chloroform. This polymer exhibits higher conductivity than HCl-doped PANI, with a conductivity reaching up to 14 S/cm, highlighting its potential use in electronic and optoelectronic devices (Yin & Ruckenstein, 2000).
Corrosion Inhibition
Ortho-substituted anilines, such as 2-chloroaniline, 2-fluoroaniline, and others, have been investigated for their effectiveness as copper corrosion inhibitors in hydrochloric acid solutions. These studies have shown that these compounds can significantly inhibit the corrosion of copper, with efficiency increasing alongside the concentration. This indicates the potential application of aniline derivatives in the protection of metals from corrosion (Khaled & Hackerman, 2004).
Synthesis of Novel Compounds
Aniline derivatives have also been used in the synthesis of novel compounds, such as dihalogenated ring-fused benzimidazolequinones, through one-pot synthesis methods involving hydrogen peroxide and hydrohalic acids. This process demonstrates the versatility of aniline derivatives in facilitating the formation of complex molecules with potential applications in various chemical and pharmaceutical research areas (Sweeney et al., 2018).
Nano/Micro Self-Assembled Spheres
Aniline polymerization's sensitivity to the pH of the polymerization system has been explored to create nano/micro self-assembled hollow spheres. Such structures, derived from the oxidative polymerization of aniline, could have significant implications for nanoscience and the development of new materials with unique properties for various applications, from drug delivery systems to electronic devices (Venancio et al., 2006).
Esterification and Amidation Reactions
The use of sulfonyl fluoride derivatives in esterification and amidation reactions represents another area of research. Such compounds facilitate the conversion of carboxylic acids into esters and amides, showcasing the potential of aniline derivatives in synthetic organic chemistry and material science (Yan et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-cyclopentylsulfonylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c12-10-7-3-4-8-11(10)15(13,14)9-5-1-2-6-9;/h3-4,7-9H,1-2,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMWCOGDPIKTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355248-12-2 | |
| Record name | Benzenamine, 2-(cyclopentylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



